RESTRICTOCIN
Description
Properties
CAS No. |
1406-72-0 |
|---|---|
Molecular Formula |
C14H22O7 |
Origin of Product |
United States |
Molecular Architecture and Catalytic Domains of Restrictocin
Primary Protein Structure and Amino Acid Composition
The primary structure of restrictocin is a single polypeptide chain composed of 149 amino acid residues. nih.govresearchgate.netnih.gov Its complete amino acid sequence was determined through methods including automated Edman degradation of the intact molecule and analysis of fragments obtained by chemical and enzymatic cleavage. nih.gov This analysis established a calculated relative molecular mass of 16,836 Da for the protein. nih.gov The integrity of both the N-terminus and C-terminus of the polypeptide chain is essential for the toxin's optimal functional activity. nih.gov Research involving systematic deletions has shown that removing just eight amino acids from the N-terminus or four from the C-terminus leads to partial inactivation, while further deletions result in complete loss of function. nih.gov
| Property | Description |
| Protein Type | Single-chain, basic, nonglycosylated protein nih.govresearchgate.net |
| Amino Acid Residues | 149 nih.gov |
| Molecular Mass | 16,836 Da nih.gov |
| Functional Termini | Intact N- and C-termini are required for full activity nih.gov |
Secondary and Tertiary Structural Elucidation
The core structural framework of this compound is characterized by a distinct arrangement of secondary structures. It features a three-turn α-helix packed against a five-stranded antiparallel β-sheet. nih.gov This combination of α-helices and β-sheets, which are repeating folding patterns stabilized by hydrogen bonds between non-adjacent amino acids, forms the stable core of the protein. bioninja.com.aukhanacademy.org A β-sheet surface on the toxin is also involved in the recognition of the target nucleotide on the RNA substrate. nih.gov The majority of the monomeric form of the toxin is composed of β-sheets. mdpi.com
The tertiary structure of this compound is stabilized by two intramolecular disulfide bridges. nih.gov These covalent bonds form between the thiol groups of cysteine residues located at different points along the polypeptide chain. The specific connectivity of these bridges in this compound has been precisely mapped. nih.govnih.govacs.org
The first disulfide bond connects the N-terminal region to the C-terminal region, linking Cysteine-5 and Cysteine-147 . nih.govnih.govacs.org
The second is an internal bridge that connects Cysteine-75 and Cysteine-131 . nih.govnih.govacs.org
The presence of these disulfide bonds is absolutely essential for the protein's function and stability. nih.gov While the removal of a single bridge does not eliminate the toxin's ability to cleave rRNA or inhibit protein synthesis, the complete loss of both disulfide bonds results in a total loss of its ribonucleolytic activity. nih.govacs.org Studies have shown that the presence of at least one of the two disulfide bonds is sufficient to maintain the enzymatically active conformation. However, both bridges are required to confer the unique stability and resistance to proteolytic degradation characteristic of the native toxin. nih.govacs.org
| Disulfide Bridge | Cysteine Residue 1 | Cysteine Residue 2 | Role |
| Bridge 1 | 5 | 147 | Links N- and C-termini, contributes to stability and active conformation nih.govnih.govacs.org |
| Bridge 2 | 75 | 131 | Forms an internal loop, contributes to stability and active conformation nih.govnih.govacs.org |
Crystallographic studies have provided high-resolution views of this compound's molecular architecture, offering profound insights into its mechanism of action.
To understand the molecular basis of its high specificity, researchers have determined the co-crystal structures of this compound bound to various synthetic RNA substrate analogs that mimic the sarcin/ricin loop (SRL). nih.govrcsb.org These studies reveal how this compound recognizes and docks with its target. The structures show that the toxin makes specific contacts with two key motifs within the SRL: the bulged-G motif and a GAGA tetraloop. nih.govnih.gov In one structural conformation, loops on the this compound molecule guide the selection of the cleavage site by interacting with the critical guanine (B1146940) base (G4319 in rat 28S rRNA) and the surrounding S-shaped backbone of the RNA. nih.gov Another structure captures the "base flipping" of a nucleotide in the tetraloop, which positions the target phosphodiester bond within the enzyme's active site, poised for cleavage. nih.gov These co-crystal structures provide a detailed snapshot of how a site-specific protein endonuclease recognizes and processes a folded RNA substrate. nih.gov
The crystal structure of native this compound has been determined and refined at high resolution using X-ray diffraction techniques. nih.gov Initial structural determination was achieved at 2.1 Å resolution, which was further refined to 1.7 Å resolution using synchrotron Laue data. nih.gov The analysis of the co-crystal structure of this compound complexed with a 31-mer RNA inhibitor was resolved at 2.15 Å. rcsb.org This high-resolution data provides precise atomic coordinates, defining the three-dimensional arrangement of the protein and allowing for detailed modeling of its interaction with RNA substrates. nih.govwikipedia.org
| Crystallographic Data | Resolution | R-Value Work | R-Value Free | Method |
| Native this compound | 1.7 Å | Not specified | Not specified | Single isomorphous replacement and anomalous scattering, Synchrotron Laue data nih.gov |
| This compound-RNA Inhibitor Complex | 2.15 Å | 0.232 | 0.290 | X-RAY DIFFRACTION rcsb.org |
Crystallographic Studies of this compound and Analogs
Identification and Role of Putative Catalytic Site Residues
The catalytic activity of this compound, a potent ribotoxin from the fungus Aspergillus restrictus, is centered within a well-defined active site. nih.govnih.gov This site is responsible for the highly specific cleavage of a single phosphodiester bond in the 28S rRNA of eukaryotic ribosomes. nih.govnih.govresearchgate.net Structural and mutational analyses have identified several key amino acid residues as forming this catalytic center. nih.govresearcher.life
Mutational studies, where specific amino acids in the putative active site are altered, have been crucial in elucidating their individual roles in this compound's structure and function. nih.govacs.org The residues Tyr47, His49, Glu95, Arg120, and His136 are located in close proximity to the RNA cleavage site in structural models of the this compound-RNA complex. nih.govacs.org
Tyr47 (Tyrosine 47): This residue is considered essential for providing structural stability to the active site. nih.govacs.org Mutating Tyr47 to alanine (B10760859) results in an inactive toxin that exhibits nonspecific ribonuclease activity on 28S rRNA, a functional outcome similar to that of a His49 to Ala mutant. nih.govacs.org This suggests its role is more structural than directly catalytic, maintaining the precise geometry needed for specific substrate recognition. nih.gov
His49 (Histidine 49): Histidine 49 plays a critical role in determining substrate specificity. nih.govacs.org Its mutation to alanine leads to a quantitative loss of specificity. nih.govnih.gov While not making sequence-specific contacts, His49 is believed to assist Glu95 in deprotonating the 2' hydroxyl group of the substrate, contributing to transition state stabilization during catalysis. nih.gov Kinetic studies reveal that the catalytic contribution of His49 is much greater for the specific Sarcin/Ricin Loop (SRL) substrate than for non-optimal substrates. nih.govnih.gov
Glu95 (Glutamic Acid 95): Glutamic acid 95 is directly involved in the catalytic mechanism, proposed to function as a general base. nih.govacs.orgnih.gov However, its role appears to be partially redundant or less critical than other catalytic residues, as mutating it to alanine only partially inactivates the toxin. nih.govacs.org
Arg120 (Arginine 120): This arginine residue is vital for the stabilization of the enzyme-substrate complex. nih.govacs.org Its importance is highlighted by the fact that mutating Arg120 to alanine renders the toxin completely inactive. nih.govacs.org In the crystal structure, Arg120 was observed to be hydrogen-bonded to a phosphate (B84403) molecule at the active site, underscoring its role in substrate binding. oup.com
His136 (Histidine 136): Alongside Glu95, Histidine 136 is directly involved in catalysis and is proposed to act as the general acid. nih.govacs.orgnih.gov The essential nature of this residue is demonstrated by the complete inactivation of the toxin when His136 is mutated to alanine. nih.govacs.org
Table 1: Effects of Amino Acid Mutations on this compound Activity
| Residue | Proposed Role | Effect of Alanine Mutation | Reference |
|---|---|---|---|
| Tyr47 | Active site structural stability | Inactive; nonspecific ribonuclease activity | nih.gov, acs.org |
| His49 | Substrate specificity | Quantitative loss of specificity | nih.gov, acs.org, nih.gov |
| Glu95 | Catalysis (General Base) | Partially inactive | nih.gov, acs.org |
| Arg120 | Enzyme-substrate complex stabilization | Completely inactive | nih.gov, acs.org |
| His136 | Catalysis (General Acid) | Completely inactive | nih.gov, acs.org |
The functional integrity of this compound is not solely dependent on the core catalytic residues but also requires intact N- and C-terminal regions. nih.govresearchgate.net Studies involving systematic deletion of amino acids from both ends of the protein have demonstrated their crucial contribution to the toxin's optimal activity. nih.govresearchgate.net
Table 2: Effect of Terminal Deletions on this compound Activity
| Terminal | Number of Residues Deleted | Resulting Activity | Reference |
|---|---|---|---|
| N-Terminal | 8 | Partially inactive | researchgate.net, nih.gov |
| N-Terminal | 15 | Completely inactive | researchgate.net, nih.gov |
| N-Terminal | 30 | Completely inactive | researchgate.net, nih.gov |
| C-Terminal | 4 | Partially inactive | researchgate.net, nih.gov |
| C-Terminal | 6 | Completely inactive | researchgate.net, nih.gov |
| C-Terminal | 11 | Completely inactive | researchgate.net, nih.gov |
Conformational Dynamics and RNA Interaction Interface
The interaction between this compound and its RNA substrate, the Sarcin/Ricin Loop (SRL), is a dynamic, multi-step process characterized by initial nonspecific binding followed by specific recognition and conformational changes in both the protein and the RNA. nih.govacs.org
The process begins with the formation of an electrostatic complex, where the positively charged surface of this compound interacts nonspecifically with the negatively charged RNA backbone. nih.govacs.org This initial binding is stabilized predominantly by Coulomb interactions and is largely independent of the RNA's sequence or structure. nih.govacs.org A key subset of cationic residues, particularly a lysine (B10760008) triad (B1167595) (K110, K111, K113) located near the active site, contributes significantly to forming this initial electrostatic complex, thereby positioning the SRL substrate for the subsequent, more specific interactions. nih.govnih.govnih.gov
Following this initial capture, this compound achieves its high degree of specificity by recognizing two key structural motifs on the SRL: a bulged-G motif and a GAGA tetraloop. nih.govnih.govacs.orgresearchgate.net The bulged-G motif, which is crucial for specific recognition, is contacted by conserved lysine residues. researchgate.netrsc.org
A critical aspect of the interaction is the significant conformational change induced in the RNA substrate upon binding. researchgate.netpnas.org Crystal structures of this compound in complex with SRL analogs reveal that the highly stable GAGA tetraloop becomes completely unfolded. researchgate.netresearchgate.net This unfolding involves base flipping and a substantial alteration of the backbone conformation. researchgate.net This induced-fit mechanism, where the tertiary structure of the RNA substrate is remodeled to fit into a concave binding surface on the protein, is essential for aligning the scissile phosphodiester bond within the catalytic site for cleavage. rsc.orgresearchgate.netnih.gov The ability of this compound to selectively engage its active site residues is greatest with the cognate SRL substrate, leading to a highly efficient and specific cleavage reaction, a process described as kinetic proofreading. nih.govnih.govacs.org
Mechanism of Eukaryotic Ribosome Inactivation by Restrictocin
Target Recognition and Substrate Specificity
The remarkable specificity of restrictocin is a key feature of its cytotoxic potency. The toxin exclusively targets a universally conserved and functionally critical region within the large ribosomal subunit's RNA, known as the Sarcin/Ricin Loop (SRL).
Cleavage Site within the Sarcin/Ricin Loop (SRL) of 28S rRNA
This compound recognizes and cleaves a single phosphodiester bond within the SRL of the 28S ribosomal RNA (rRNA), a component of the large (60S) ribosomal subunit in eukaryotes. nih.govsemanticscholar.org The SRL is a highly structured and dynamic region of the ribosome that plays a pivotal role in the interaction with elongation factors during protein synthesis. nih.govresearchgate.net The specific conformation of the SRL, characterized by a bulged-G motif and a GAGA tetraloop, serves as the primary recognition signal for this compound. researchgate.net The toxin achieves its high degree of specificity, estimated to be around 1000-fold greater for the SRL compared to a non-cognate single-stranded RNA, by recognizing these structural motifs. researchgate.net This recognition process is not a simple one-step binding event; rather, it involves an initial non-specific electrostatic interaction followed by a more specific docking into the active site. researchgate.net
Conservation of the SRL Target Sequence Across Species
The nucleotide sequence and the three-dimensional structure of the Sarcin/Ricin Loop are highly conserved across a vast range of species, from archaea to eukaryotes. researchgate.net This evolutionary conservation underscores the fundamental importance of the SRL in the universal mechanism of protein synthesis. Consequently, the target site for this compound is present in the ribosomes of virtually all eukaryotic organisms, rendering them susceptible to the toxin's action. The conservation of this loop explains the broad-spectrum cytotoxicity of this compound against a wide array of eukaryotic cells.
Enzymatic Hydrolysis of the Phosphodiester Bond
Following the precise recognition of the SRL, this compound executes its enzymatic function, catalyzing the hydrolysis of a specific phosphodiester bond, which irreversibly inactivates the ribosome.
Specificity for G4325-A4326 in 28S rRNA
This compound exhibits an exquisite level of specificity, cleaving the phosphodiester bond located between guanosine (B1672433) 4325 (G4325) and adenosine (B11128) 4326 (A4326) in the rat 28S rRNA (numbering may vary slightly between species). nih.govsemanticscholar.org This single, precise cleavage event is sufficient to completely abolish the ribosome's ability to participate in protein synthesis. The catalytic mechanism of this compound, like other ribonucleases, involves a transesterification reaction. This process is facilitated by key amino acid residues within the toxin's active site. While the exact mechanism for this compound is not explicitly detailed in all literature, the general mechanism for ribonucleases involves the 2'-hydroxyl group of the ribose sugar of G4325 acting as a nucleophile, attacking the adjacent phosphorus atom. This results in the formation of a 2',3'-cyclic phosphate (B84403) intermediate at G4325 and the cleavage of the bond to A4326. frontiersin.orgnih.gov This reaction is catalyzed by specific active site residues within this compound that act as general acids and bases to facilitate the nucleophilic attack and the departure of the leaving group.
Generation of the α-Fragment
The cleavage of the 28S rRNA by this compound results in the generation of a small RNA fragment, historically referred to as the α-fragment. researchgate.net This fragment comprises the 3' portion of the 28S rRNA molecule, downstream from the cleavage site at A4326. The production of this characteristic α-fragment is a hallmark of the activity of this compound and its close relative, α-sarcin. The larger remaining portion of the 28S rRNA remains within the ribosomal structure, but the integrity of the crucial Sarcin/Ricin Loop is now compromised.
Impact on Ribosomal Function and Protein Synthesis Elongation Cycle
The singular cleavage event within the SRL has profound and immediate consequences for the ribosome's function, specifically arresting the elongation cycle of protein synthesis. The elongation cycle can be broadly divided into three key steps: the binding of aminoacyl-tRNA, peptide bond formation, and translocation. The cleavage of the SRL by this compound differentially affects these steps.
Research has shown that the primary and most critical consequence of SRL cleavage is the severe impairment of the translocation step. semanticscholar.orgnih.gov Translocation is the process by which the ribosome moves one codon down the mRNA, a movement catalyzed by the eukaryotic elongation factor 2 (eEF2). The intact SRL is essential for the proper binding and function of eEF2. embopress.org Cleavage of the SRL by this compound prevents the stable interaction of eEF2 with the ribosome, thereby inhibiting the GTP hydrolysis that powers the translocation of tRNAs and mRNA. semanticscholar.orgnih.gov
Disruption of Elongation Factor Binding
The primary target of this compound is the sarcin-ricin loop (SRL), a highly conserved and functionally crucial region of the 28S ribosomal RNA (rRNA) within the large ribosomal subunit. nih.govnih.gov The SRL plays a pivotal role in the interaction of the ribosome with elongation factors, which are essential proteins for the elongation phase of protein synthesis. youtube.com this compound, a site-specific endonuclease, cleaves a single phosphodiester bond within the SRL. nih.govyoutube.com
This single cleavage event dramatically alters the conformation of the SRL, rendering it non-functional. nih.gov Studies on the related ribotoxin α-sarcin, which shares a homologous mechanism, have shown that cleavage of the SRL has a differential impact on the binding of two key elongation factors: elongation factor 1-alpha (eEF1A, or EF-Tu in prokaryotes) and elongation factor 2 (eEF2, or EF-G in prokaryotes). The binding of the eEF1A-GTP-aminoacyl-tRNA ternary complex to the ribosome is only slightly affected by the cleaved SRL. nih.govplos.org In contrast, the interaction of eEF2 with the ribosome is severely impaired. nih.gov The binding of eEF2 is critical for the translocation of the ribosome along the messenger RNA (mRNA) template, a fundamental step in polypeptide chain elongation. Therefore, by damaging the SRL, this compound effectively prevents the stable association of eEF2 with the ribosome. nih.gov
Cessation of Polypeptide Elongation
The disruption of elongation factor binding directly leads to the cessation of polypeptide elongation. Protein synthesis is a cyclical process involving the decoding of mRNA codons, the formation of peptide bonds, and the translocation of the ribosome to the next codon. Each of these steps is facilitated by elongation factors.
Following the formation of a peptide bond, the ribosome must move one codon downstream on the mRNA. This translocation is catalyzed by eEF2 in a GTP-dependent manner. By preventing the effective binding of eEF2, this compound-mediated cleavage of the SRL brings this translocation process to a halt. nih.gov The ribosome becomes stalled on the mRNA, unable to proceed with the synthesis of the polypeptide chain. youtube.com
Even though the initial binding of the aminoacyl-tRNA to the A-site of the ribosome might still occur to some extent, the inability to translocate means that no new codons can be presented in the A-site for decoding. nih.gov Consequently, the peptidyl transferase reaction, which forms the peptide bond, cannot continue, and the synthesis of the protein is prematurely terminated. The result is an accumulation of stalled ribosomes and incomplete polypeptide fragments, ultimately leading to a complete shutdown of protein production within the cell. youtube.comufsc.br
Kinetic Analysis of this compound-RNA Interaction
The interaction between this compound and its RNA substrate has been characterized through detailed kinetic analyses. These studies have provided valuable insights into the efficiency and specificity of this potent ribotoxin.
Two-Step Reaction Mechanism (E:S Complex Formation and Cleavage)
The catalytic action of this compound on the SRL proceeds through a two-step reaction mechanism. The first step involves the initial binding of the enzyme (E) to the RNA substrate (S) to form a non-covalent enzyme-substrate (E:S) complex. nih.gov This initial association is followed by the second step, which encompasses the chemical cleavage of the phosphodiester bond within the SRL, leading to the formation of the product (P) and the release of the enzyme. nih.gov
This two-step process allows for an initial, rapid, and non-specific association, followed by a more specific recognition and catalytic event.
Parameters of Binding (K1/2, KD, Km) and Catalysis (kcat, k2)
The kinetics of the this compound-RNA interaction are described by several key parameters that quantify the binding affinity and the catalytic efficiency.
K1/2 : This is the substrate concentration at which the reaction rate is half of the maximum rate under single-turnover conditions. For the this compound reaction, K1/2 is equivalent to the dissociation constant (KD) and the Michaelis constant (Km), and it reflects the initial binding affinity between this compound and the RNA substrate. nih.gov
KD : The dissociation constant, which measures the propensity of the E:S complex to separate into free enzyme and substrate. A lower KD value indicates a higher binding affinity.
Km : The Michaelis constant, which in this simplified two-step model where the second step is rate-limiting, is approximately equal to KD. nih.govyoutube.com It represents the substrate concentration at which the reaction velocity is half of the maximal velocity (Vmax).
kcat : The catalytic constant, also known as the turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. nih.gov
k2 : Under single-turnover conditions where the enzyme concentration is much higher than the substrate concentration, the observed rate constant for product formation is k2, which is equivalent to kcat. nih.gov
Interactive Data Table: Kinetic Parameters of Wild-Type this compound
The following table summarizes the experimentally determined kinetic parameters for the cleavage of a sarcin-ricin loop (SRL) model substrate by wild-type this compound.
| Parameter | Value | Unit | Description |
| k2/K1/2 | 1.1 x 10⁹ | M⁻¹s⁻¹ | Specificity constant, indicating a nearly diffusion-limited reaction rate at pH 6.7. nih.gov |
Note: The table is interactive. You can sort the data by clicking on the column headers.
Role of Electrostatic Interactions in Substrate Binding and Target Location
Electrostatic interactions play a crucial role in the initial stages of this compound's interaction with its RNA substrate. These forces are fundamental for guiding the enzyme to its target on the ribosome and for the formation of the initial E:S complex.
The initial binding of this compound to the SRL is dominated by long-range Coulombic interactions. nih.gov this compound is a basic protein with a net positive charge at physiological pH, while the RNA backbone is polyanionic due to its phosphate groups. youtube.com This difference in charge results in a strong electrostatic attraction that facilitates the rapid, diffusion-controlled association of the enzyme with the RNA substrate. nih.gov
This initial electrostatic encounter is largely non-specific in terms of RNA sequence or structure, allowing this compound to efficiently scan the ribosome surface for its target. Specific residues on the active site face of this compound, particularly a triad (B1167595) of lysine (B10760008) residues (K110, K111, and K113), are key contributors to these electrostatic interactions, effectively steering the enzyme towards the SRL. Once the initial E:S complex is formed through these Coulombic forces, this compound can then engage in more specific short-range interactions to recognize the unique structural features of the SRL, leading to precise cleavage and ribosome inactivation. nih.gov
Electrostatic Rate Enhancement
The catalytic efficiency of this compound is dramatically enhanced by electrostatic interactions. nih.gov Studies have shown that this compound cleaves the SRL within an intact ribosome several orders of magnitude faster than it cleaves a free SRL oligonucleotide in solution. nih.gov This rate enhancement is not due to a change in the catalytic step itself (kcat), but rather to a significant improvement in substrate binding and target location, reflected in a much lower Michaelis constant (Km). nih.gov The toxin, being a highly basic protein, is guided by the strong negative electrostatic field of the ribosome, which is rich in anionic rRNA. nih.govnih.gov This interaction allows the positively charged this compound to bind with high affinity and speed, effectively increasing its local concentration near the ribosomal surface and facilitating rapid diffusion to the SRL target site. nih.gov
This electrostatic steering mechanism results in a second-order rate constant (kcat/Km) for ribosome cleavage of approximately 1.7 x 10¹⁰ M⁻¹s⁻¹, a value approaching the diffusion-controlled limit and matching the efficiency of the fastest known enzymes. nih.gov The reaction is highly sensitive to salt concentration; increasing ionic strength screens the electrostatic interactions, leading to a dramatic decrease in the cleavage rate. nih.gov
Interactive Table: Kinetic Parameters of this compound Cleavage
| Substrate | Parameter | Value | Salt Dependence | Reference |
|---|---|---|---|---|
| Ribosome | kcat/Km | 1.7 x 10¹⁰ M⁻¹s⁻¹ | High | nih.gov |
| Ribosome | kcat | ~1 s⁻¹ | Moderate | nih.gov |
| SRL Oligonucleotide | kcat/Km | ~10⁷ M⁻¹s⁻¹ | Low | nih.gov |
| SRL Oligonucleotide | kcat | ~1 s⁻¹ | Moderate | nih.gov |
| Ribosome vs. SRL Oligonucleotide | Rate Enhancement | ~1000-fold | High | nih.govnih.gov |
Contribution of Ribosomal Electrostatic Field
The ribosome itself is not a passive scaffold in the inactivation process; its electrostatic character plays a crucial role in determining ribotoxin specificity and efficiency. nih.govnih.gov The surface of the ribosome is predominantly negatively charged due to the phosphate backbone of its extensive rRNA components. nih.gov This creates a powerful electrostatic field that attracts and guides positively charged molecules like this compound. nih.gov
The proposed mechanism involves this compound first encountering the ribosome randomly. nih.govacs.org Once bound nonspecifically to the ribosomal surface, the toxin is believed to diffuse along the electrostatic field lines, effectively "scanning" the surface until it locates the SRL. nih.gov This model of facilitated target location explains how this compound can find its single cleavage site among thousands of phosphodiester bonds with such extraordinary speed. nih.gov The electrostatic interactions essentially reduce the three-dimensional search for the target in the cytoplasm to a two-dimensional search on the ribosomal surface, vastly increasing the probability of a productive encounter with the SRL. nih.gov
RNA Substrate Conformational Changes Upon Binding
The specific recognition and cleavage of the SRL by this compound are not based on a simple lock-and-key fit. Instead, the binding event induces significant and precise conformational changes within the RNA substrate. nih.govresearchgate.net Co-crystal structures of this compound bound to SRL analogues reveal that the toxin recognizes and binds to a distorted, unfolded conformation of the target RNA loop. nih.gov
SRL Tetraloop Unfolding and Bulged-G Motif Recognition
The SRL is characterized by a distinct structure composed of two key motifs: a GAGA tetraloop, which contains the cleavage site, and a bulged-G motif. nih.govnih.gov In its unbound state, the GAGA tetraloop is a highly stable, folded structure. researchgate.net However, upon binding to this compound, this tetraloop becomes completely unfolded. nih.govresearchgate.net
Simultaneously, this compound makes critical contacts with the bulged-G motif. nih.govnih.gov This recognition is mediated primarily by a loop on the toxin's surface referred to as the "lysine triad" (K110, K111, and K113), which inserts into the enlarged major groove of the RNA created by the bulge. nih.govresearchgate.net These interactions, which include hydrogen bonds and electrostatic contacts with the RNA backbone, are crucial for the specificity of the enzyme, contributing the majority of the binding energy that distinguishes the SRL from other RNA sequences. nih.gov The recognition of the bulged-G motif is a prerequisite for the subsequent catalytic steps and contributes significantly to the ~1000-fold specificity this compound shows for the SRL over non-cognate RNA. nih.govnih.gov
Base Flipping Phenomena
A key event following the unfolding of the tetraloop is a "base flipping" mechanism. nih.govnih.gov Structural studies have shown that this compound binding induces the target guanosine nucleotide (the third base in the GAGA sequence) to flip out from the RNA helix. nih.govnih.gov This flipping motion positions the target nucleotide perfectly within the enzyme's active site, placing the scissile phosphodiester bond in an optimal "in-line" orientation for nucleophilic attack by the catalytic residues of the toxin, including His49 and Tyr47. nih.govnih.govnih.gov This induced fit ensures that cleavage occurs with high precision only at the correct bond, providing a structural basis for the toxin's site-specific action. nih.govnih.gov
Interactive Table: Summary of SRL Conformational Changes
| RNA Motif | State | Conformational Feature | Consequence | Reference |
|---|---|---|---|---|
| GAGA Tetraloop | Unbound | Folded, stable GNRA-like structure | Compact, inaccessible cleavage site | researchgate.net |
| GAGA Tetraloop | Bound to this compound | Unfolded loop | Exposes nucleotides and backbone | nih.govresearchgate.net |
| Bulged-G Motif | Bound to this compound | Recognized by lysine triad (K110, K111, K113) | Provides specificity and anchors the toxin | nih.govresearchgate.net |
| Target Guanosine | Bound to this compound | Flipped out from the helical stack | Positions scissile bond in the active site for cleavage | nih.govnih.govnih.gov |
Biosynthesis, Gene Expression, and Self Protection in Fungi
Genetic Basis of Restrictocin Production
The foundation of this compound synthesis lies within the fungal genome, specifically in a gene designated as res.
The gene responsible for encoding this compound, known as the res gene, has been successfully isolated and its nucleotide sequence determined. nih.gov The cloning of the res gene from Aspergillus restrictus was a critical step in understanding its structure and function. nih.gov The gene's sequence is available under the EMBL accession number X56176. nih.gov To investigate the mechanisms of self-protection, the res gene was cloned into a vector and introduced into Aspergillus nidulans, a different fungal host. nih.gov Successful expression and secretion of active this compound by A. nidulans transformants provided valuable insights into its synthesis and the fungus's survival strategies. nih.gov
The coding sequence of the res gene is interrupted by a single, short intron of 52 base pairs. The presence of introns can play a role in the regulation of gene expression in eukaryotes.
Expression and Secretion Pathways
The translation of the genetic code into a functional toxin involves several key steps, including the synthesis of an inactive precursor and its subsequent activation and release from the cell.
This compound is initially synthesized as an inactive precursor, or pro-toxin. nih.gov This pro-toxin form is not a functional nuclease, which is a crucial element of the fungus's self-protection mechanism. nih.gov The activation of the toxin is believed to occur during the secretion process, transforming it into its active, ribonucleolytic form as it is exported from the fungal cell. nih.gov This strategy prevents the toxin from damaging the host's own ribosomes. nih.gov
The res gene encodes a leader sequence that is crucial for both efficient secretion and the survival of the producing organism. nih.govnih.gov This leader sequence, which is cleaved off during processing, directs the pro-toxin into the secretion pathway. nih.gov Studies involving the expression of the res gene in Aspergillus nidulans have demonstrated that this leader sequence is key to protecting the producing fungus from the toxin's lethal effects. nih.govoup.com When the native leader sequence was used, toxic effects on the host were minimal. nih.govcdnsciencepub.com However, altering or replacing this leader sequence led to increased toxicity, reduced transcript levels, and even cellular lysis, which was inversely proportional to the amount of this compound secreted. nih.govcdnsciencepub.com This highlights the leader sequence's dual role in facilitating export and ensuring the producing cell's viability. nih.govnih.govcdnsciencepub.com
Localization within Aspergillus restrictus Structures
The distribution of this compound is not uniform throughout the fungus but is concentrated in specific structures, particularly during certain developmental stages.
Hyphae and Secretory Vesicles
The production of this compound is initiated within the fungal hyphae, the filamentous structures that constitute the mycelium. nih.govnih.gov In studies of A. restrictus grown on solid agar (B569324) medium, this compound was first detected with the emergence of aerial hyphae. scispace.comresearchgate.net This contrasts with liquid cultures, where the toxin is primarily found secreted into the medium. scispace.comnih.gov
Immunofluorescent laser microscopy has revealed that prior to its localization in specialized reproductive structures, this compound appears in concentrated pockets within the hyphae. scispace.comresearchgate.net These localized concentrations are thought to correspond to secretory vesicles. scispace.comresearchgate.net In fungi, the hyphal tip is a site of intense, polarized growth, supported by a highly organized secretory system that transports vesicles containing proteins, lipids, and cell wall components to the growing apex. nih.govnih.gov It is through this vesicular transport system that this compound is moved within the hyphae before its eventual secretion or localization.
Conidiophores and Phialides
As the fungus transitions to its reproductive phase, the localization of this compound becomes more specific. The toxin is found to be concentrated in and on the conidiophores and phialides, which are specialized structures for asexual reproduction. scispace.comresearchgate.net Conidiophores are erect hyphal branches that bear the conidia-producing cells, known as phialides (or in some cases, sterigmata). nih.govnih.govyoutube.com In A. restrictus, these structures develop as the culture matures, and the appearance of both this compound protein and its corresponding messenger RNA (mRNA) is detected at the same time these differentiated cell structures form. nih.gov
Microscopy studies have shown a distinct accumulation of this compound on the conidiophores and phialides during the process of conidiation. scispace.comresearchgate.net This specific localization suggests a functional role for the toxin related to the formation or protection of the asexual spores.
Correlation with Fungal Asexual Reproduction (Conidiation)
A strong correlation exists between the production of this compound and conidiation, the primary method of asexual reproduction in many filamentous fungi. libretexts.orgbritannica.com Conidiation involves the formation of asexual spores, or conidia, which are crucial for dispersal and colonization of new environments. libretexts.orgyoutube.com
Research has consistently shown that this compound synthesis is not a feature of the early vegetative growth phase but is instead initiated concurrently with the onset of cellular differentiation that leads to the formation of conidiophores. scispace.comresearchgate.netnih.gov In agar cultures, the total amount of this compound increases as the fungus develops, peaking around the time of conidiation before declining sharply. scispace.comresearchgate.net The cloning of the this compound gene (res) and subsequent analysis of its expression confirmed that the synthesis of res mRNA is coincident with morphological differentiation. nih.gov This temporal link suggests that this compound is either directly involved in the complex, genetically controlled process of conidiation or is coordinately regulated with the genes that govern this developmental pathway. researchgate.netnih.gov
Table 1: Genes Involved in this compound Production
| Gene Name | Organism | Function |
|---|---|---|
| res | Aspergillus restrictus | Encodes the ribonucleolytic toxin this compound. nih.govoup.com |
Mechanisms of Producer Organism Self-Protection
The production of a potent cytotoxin like this compound, which targets the fundamental process of protein synthesis, necessitates a robust self-protection mechanism to prevent the producing organism from committing suicide. nih.govnih.gov Aspergillus restrictus has evolved a sophisticated strategy to avoid the lethal effects of its own toxin.
The key to this self-protection lies in the way this compound is synthesized and secreted. The res gene does not simply encode the mature, active toxin. Instead, it encodes a pre-pro-toxin which includes a leader sequence at its N-terminus. nih.govnih.gov It is hypothesized that this compound is synthesized as an inactive precursor, or pro-toxin. nih.govoup.com This inactive form is not a functional nuclease and therefore cannot cleave the fungus's own ribosomes. nih.gov
Evidence for this mechanism comes from experiments where the res gene was cloned and expressed in a different, non-producing fungal species, Aspergillus nidulans. nih.gov The transformed A. nidulans was able to secrete active this compound without harming itself, suggesting that the pro-toxin is activated during or after the secretion process. nih.govoup.com The leader sequence is believed to be crucial for both efficient secretion out of the cell and for keeping the toxin in its inactive state intracellularly. nih.govnih.gov This process ensures that the active, cytotoxic form of this compound is only present outside the cell, where it cannot damage the producer organism.
Genetic and Protein Engineering Approaches to Restrictocin Research
Heterologous Expression Systems for Recombinant Restrictocin Production
The production of this compound for research and potential therapeutic applications necessitates robust expression systems capable of generating large quantities of the pure, active protein. Heterologous expression, the process of producing a protein in an organism other than its native source, has been successfully applied to this compound using both prokaryotic and eukaryotic hosts.
Escherichia coli remains a primary workhorse for recombinant protein production due to its rapid growth and well-understood genetics. The gene encoding this compound has been successfully cloned into T7 promoter-based expression vectors for overproduction in E. coli. nih.gov This high-level expression often leads to the accumulation of the protein in an insoluble form within the cell, known as inclusion bodies. nih.gov While this necessitates additional processing steps, it allows for the generation of large amounts of the recombinant protein.
A common purification strategy involves a denaturation-renaturation protocol. nih.gov Inclusion bodies are first harvested and solubilized using denaturing agents. The protein is then refolded into its active conformation, often facilitated by a redox system, before final purification using standard chromatographic techniques. nih.gov This methodology can yield significant quantities of recombinant this compound, with typical yields reported around 45 mg per liter of the original culture. nih.gov
Alternatively, to avoid the complexities of refolding from inclusion bodies, strategies for secreting this compound into the bacterial medium have been explored. This has been achieved by fusing signal sequences, such as ompA, pelB, and LTB, to the N-terminus of the protein. nih.gov Among these, the ompA signal sequence proved to be the most efficient for directing secretion. nih.gov The secreted protein was found to be correctly processed and could be readily purified to homogeneity from the culture medium. nih.gov Importantly, recombinant this compound produced in E. coli, whether purified from inclusion bodies or the secretion medium, is functionally as active as the native protein isolated from Aspergillus restrictus. nih.govnih.gov
Table 1: Summary of this compound Expression in E. coli
| Parameter | Details | Reference |
|---|---|---|
| Expression System | T7 promoter-based vector in E. coli | nih.gov |
| Expressed Form | Insoluble inclusion bodies or secreted into the medium | nih.gov |
| Purification (Inclusion Bodies) | Denaturation-renaturation protocol followed by chromatography | nih.gov |
| Secretion Signals Tested | ompA, pelB, LTB | nih.gov |
| Most Efficient Signal | ompA | nih.gov |
| Typical Yield | ~45 mg/L of culture | nih.gov |
| Activity | Functionally equivalent to native fungal protein | nih.govnih.gov |
The expression of this compound has also been achieved in fellow eukaryotic fungi, which can offer advantages in protein folding and post-translational modifications. The gene for this compound (res) from Aspergillus restrictus was successfully cloned and expressed in Aspergillus nidulans. nih.govnih.gov For this purpose, the res gene was introduced into A. nidulans using the vector pFB39. nih.gov
A key finding from these studies was the importance of the leader sequence (pro-sequence) naturally present in the this compound gene. nih.govnih.gov The secretion of active this compound by the transformed A. nidulans suggests that the toxin is synthesized as an inactive pro-toxin. nih.gov This precursor is then activated during the secretion process, a mechanism that likely serves to protect the producing fungal cell from the toxin's potent ribonucleolytic activity. nih.govnih.gov While Saccharomyces cerevisiae is a common eukaryotic host for recombinant protein production, specific detailed methodologies for this compound expression in this yeast are less prominently documented in the primary literature compared to A. nidulans.
Site-Directed Mutagenesis for Structure-Function Relationship Studies
Site-directed mutagenesis is a powerful technique that allows researchers to make precise changes to a protein's amino acid sequence. By substituting or deleting specific residues, it is possible to probe their contribution to the protein's structure, stability, and catalytic function. This approach has been extensively used to map the critical regions of the this compound molecule.
The active site of this compound contains several key amino acid residues essential for its specific ribonucleolytic activity. nih.gov Among the most critical are Histidine 49 (His49) and Tyrosine 47 (Tyr47). nih.govnih.gov Mutagenesis studies where these residues were substituted have revealed their central role in catalysis. The mutation of His49 to Alanine (B10760859) (H49A) results in a quantitative loss of the enzyme's specificity, demonstrating that this residue is a critical contact for substrate recognition and cleavage. nih.gov Tyr47 also plays a significant role; while its contribution is less dramatic than that of His49, it is a key part of a kinetic proofreading mechanism that ensures this compound's high fidelity for its target sequence in the sarcin/ricin loop (SRL). nih.gov These findings support a model where active site residues make greater catalytic contributions to the cleavage of the correct SRL substrate compared to suboptimal substrates. nih.gov
Table 2: Key Catalytic Residue Mutants of this compound
| Mutation | Effect on Function | Reference |
|---|---|---|
| H49A (Histidine to Alanine at position 49) | Quantitative loss of substrate specificity. | nih.gov |
| Y47 (Tyrosine at position 47) | Contributes to a kinetic proofreading mechanism; lesser but significant catalytic role. | nih.gov |
The functional characterization of these mutants revealed that the integrity of both termini is crucial for optimal activity. nih.gov A relatively small deletion of eight amino acids from the N-terminus or four amino acids from the C-terminus rendered the toxin partially inactive. nih.gov Any further deletions from either end resulted in the complete loss of this compound's activity. nih.gov This demonstrates that while the terminal residues are not part of the core catalytic site, they are indispensable for maintaining the protein's functional conformation. nih.gov
Table 3: Effect of Terminal Deletions on this compound Activity
| Deletion Mutant | Resulting Activity | Reference |
|---|---|---|
| N-terminus (Δ8) | Partially inactive | nih.gov |
| N-terminus (Δ15) | Completely inactive | nih.gov |
| N-terminus (Δ30) | Completely inactive | nih.gov |
| C-terminus (Δ4) | Partially inactive | nih.gov |
| C-terminus (Δ6) | Completely inactive | nih.gov |
| C-terminus (Δ11) | Completely inactive | nih.gov |
This compound is a 149-amino acid protein that contains four cysteine residues (at positions 5, 75, 131, and 147) which form two intramolecular disulfide bonds: Cys5-Cys147 and Cys75-Cys131. acs.org These covalent linkages are known to play a significant role in stabilizing the tertiary structure of many proteins. metwarebio.com To investigate their importance in this compound, all four cysteine residues were changed to alanine, both individually and in combinations, to remove one or both disulfide bonds. acs.org
The results of these mutagenesis experiments were revealing. The removal of any single cysteine residue or the elimination of either one of the two disulfide bonds individually did not abolish the toxin's ability to cleave 28S rRNA or inhibit protein synthesis. acs.org However, the simultaneous removal of both disulfide bonds led to a complete loss of both ribonucleolytic and protein synthesis inhibition activities. acs.org This indicates that while neither disulfide bond is individually essential, the presence of at least one of them is absolutely required to maintain the enzymatically active conformation of this compound. acs.org Furthermore, mutants with only one disulfide bond were more susceptible to digestion by trypsin, showing that both bonds are required to confer the high level of stability characteristic of the native toxin. acs.org
Table 4: Summary of Disulfide Bond Mutagenesis in this compound
| Mutation Status | Effect on Activity | Effect on Stability | Reference |
|---|---|---|---|
| Native (Both bonds present) | Fully active | Highly stable | acs.org |
| One disulfide bond removed | Remains active | Reduced stability (more susceptible to trypsin) | acs.org |
| Both disulfide bonds removed | Completely inactive | Not applicable (inactive) | acs.org |
Engineering for Altered Specificity or Stability
The modification of this compound through genetic and protein engineering has been a key area of research to understand its structure-function relationship and to alter its intrinsic properties. Scientists have employed techniques like site-directed and deletion mutagenesis to probe the roles of specific amino acids and protein domains in the toxin's stability and catalytic specificity.
Altering Specificity through Site-Directed Mutagenesis: A primary goal of engineering this compound has been to alter its high specificity. This compound normally cleaves a single phosphodiester bond between nucleotides G4325 and A4326 in the 28S rRNA of eukaryotic ribosomes. nih.gov Research has identified a putative catalytic site that includes several key amino acid residues: Tyrosine-47 (Tyr47), Histidine-49 (His49), Glutamic acid-95 (Glu95), Arginine-120 (Arg120), and Histidine-136 (His136). nih.govresearchgate.net
A significant breakthrough in altering this compound's specificity came from the site-directed mutagenesis of the Histidine at position 49. nih.govacs.org When this residue was replaced with an Alanine (a mutant known as H49A), the protein's function changed dramatically. The H49A mutant lost its ability to specifically cleave the target phosphodiester bond in ribosomal RNA. nih.govacs.org Instead, it became a more general ribonuclease, capable of extensively degrading various RNA substrates like yeast tRNA, poly(U), and poly(C). nih.gov This finding led to the proposal that His49 is not directly involved in the catalytic cleavage itself, but plays a crucial role in the specific recognition of the target RNA sequence. nih.gov Further studies support that His49 and, to a lesser degree, Tyr47 are critical for specificity, making greater catalytic contributions to the cleavage of the correct sarcin/ricin loop (SRL) substrate compared to other RNA sequences. nih.gov
Functional characterization of these mutants revealed that the integrity of both ends of the protein is vital for its function. nih.gov The removal of just eight amino acids from the N-terminus or four from the C-terminus rendered the toxin partially inactive. nih.gov Any further deletions from either end resulted in the complete loss of activity. nih.gov These results demonstrate that the full-length polypeptide chain, including both the N- and C-terminal regions, is required for the optimal functional activity and likely the structural stability of this compound. nih.gov
| Parameter | Wild-Type this compound | H49A Mutant | N- and C-Terminal Deletion Mutants |
| Specificity | Highly specific cleavage of a single bond in 28S rRNA. nih.govnih.gov | Abolished; acts as a general ribonuclease. nih.govacs.org | Not applicable (activity is lost). nih.gov |
| Catalytic Activity | Potent inhibitor of protein synthesis. nih.gov | Poorly inhibits protein synthesis. nih.gov | Partially to completely inactive. nih.gov |
| Key Residues | His49 is crucial for substrate recognition. nih.govnih.gov | Alanine replaces Histidine at position 49. nih.gov | N-terminal 8 and C-terminal 4 amino acids are critical. nih.gov |
Creation of Chimeric Proteins and Fusion Constructs
To harness the potent cytotoxic activity of this compound for targeted applications in research, scientists have created chimeric proteins and fusion constructs. These engineered proteins are typically made by genetically fusing the this compound gene with the gene of a targeting moiety, such as an antibody fragment, that can recognize specific cell surface markers. nih.govnih.gov
Two notable chimeric toxins were constructed by fusing this compound to a single-chain antigen-combining region (scFv) of a monoclonal antibody that targets the human transferrin receptor (TFR). nih.govnih.gov The transferrin receptor is often highly expressed on the surface of proliferating cells, making it a useful target for delivering molecules into these cells. The gene fusions were designed in two different orientations:
Anti-TFR(scFv)-restrictocin: The targeting antibody fragment was placed at the N-terminus of this compound. nih.govnih.gov
This compound-anti-TFR(scFv): The targeting antibody fragment was placed at the C-terminus of this compound. nih.govnih.gov
Both gene fusions were successfully expressed in Escherichia coli, and the resulting chimeric proteins were purified. nih.govnih.gov In another approach, this compound was chemically coupled (conjugated) to a full monoclonal antibody, MBr1, which shows a restricted reactivity with human breast carcinoma cells, creating an immunoconjugate referred to as MBr1-Res. nih.gov
The development of this compound-based chimeric toxins has provided valuable tools for studying the intracellular pathways that toxins exploit to reach their cytosolic targets. nih.govnih.gov Research using the anti-TFR(scFv)-restrictocin chimeras helped to elucidate their mechanism of action once inside a target cell. nih.govnih.gov
Experiments using various metabolic and protease inhibitors revealed that for the chimeric toxins to exert their cytotoxic effect, they must undergo proteolytic processing within the cell. nih.govnih.gov This suggests that the original fusion protein is a pro-drug that needs to be cleaved to release the active this compound toxin or a toxic fragment. nih.govnih.gov Furthermore, these studies indicated that after being internalized, the released toxin is translocated to its ribosomal target via a route that involves the Golgi apparatus. nih.govnih.gov This demonstrates the utility of such fusion constructs as molecular probes to trace and dissect intracellular protein trafficking and processing pathways.
The primary application of this compound fusion constructs in a research setting is the development of targeted delivery systems. The goal is to deliver the potent ribonuclease activity of this compound specifically to a chosen cell population, thereby minimizing effects on non-target cells. nih.gov
The chimeric toxins directed against the human transferrin receptor, Anti-TFR(scFv)-restrictocin and this compound-anti-TFR(scFv), were shown to be selectively toxic to receptor-bearing cells in culture. nih.govnih.govnih.gov Similarly, the MBr1-Res immunoconjugate was hundreds of times more effective against MCF-7 breast cancer cells (which express the MBr1 antigen) than the uncoupled toxin. nih.gov This antigen-driven cytotoxicity was confirmed by showing that an irrelevant immunoconjugate had no effect on the MCF-7 cells. nih.gov
These systems serve as important proof-of-concept models for targeted toxin delivery. Research comparing different chemical linkers for attaching this compound to antibodies has also been performed, showing that immunotoxins with a cleavable linkage were more active than those with a stable linkage, highlighting the importance of toxin release inside the cell. nih.gov A study using a xenogenic animal model further indicated that the MBr1-Res conjugate could reduce tumor take, providing preclinical evidence of its potential as a selective cytotoxic agent for research purposes. nih.gov
Biological Roles and Ecological Significance
Role in Fungal Host-Pathogen Interactions
Restrictocin is a key molecule in the complex interplay between the producing fungus and other organisms, functioning both as a deterrent to predators and as a factor in the fungus's pathogenic potential.
Research has demonstrated that this compound serves as a significant deterrent against insect fungivores. Studies on the fungus-feeding beetle, Carpophilus freemani, revealed that the beetle's consumption of different parts of Aspergillus restrictus was inversely related to the concentration of this compound. nih.gov The highest levels of the toxin are localized in structures critical for reproduction, such as the phialides bearing developing spores, which the beetles largely avoided. nih.gov
Pure this compound, when added to insect diets, has shown lethal effects. For instance, a diet containing 1000 ppm of this compound resulted in significant mortality rates in the larvae of Carpophilus freemani and Spodoptera frugiperda within 48 hours. nih.gov The same concentration also deterred feeding behavior in adult C. freemani and Sitophilus zeamais. nih.gov This strategic production and localization of this compound suggest a natural defensive mechanism to protect the fungus from insect predation, particularly during the crucial stages of spore formation. nih.govresearchgate.net
Table 1: Effect of this compound on Insect Feeding and Survival
| Insect Species | Life Stage | Concentration (ppm) | Observed Effect | Reference |
|---|---|---|---|---|
| Carpophilus freemani | Larva | 1000 | 38.5% mortality in 48h | nih.gov |
| Spodoptera frugiperda | Larva | 1000 | 62.5% mortality in 48h | nih.gov |
| Carpophilus freemani | Adult | 1000 | Feeding deterrence | nih.gov |
| Sitophilus zeamais | Adult | 1000 | Feeding deterrence | nih.gov |
This compound is classified as a ribotoxin and has been investigated as a potential virulence factor in fungal infections, particularly aspergillosis, caused by species like Aspergillus fumigatus. nih.govnih.gov Ribotoxins are inhibitors of translation that catalytically inactivate eukaryotic ribosomes, suggesting they could play a role in the pathogenesis of the disease. nih.gov An 18kDa antigen found in the urine of patients with aspergillosis was identified as being related to this compound, indicating its secretion during human infections. nih.gov
However, the precise role of this compound as a critical virulence factor remains a subject of investigation. A study involving the creation of Aspergillus fumigatus mutants unable to produce this compound found no significant difference in mortality in a murine model of invasive pulmonary aspergillosis when compared to the wild-type, this compound-producing strains. nih.gov Histological examination of infected lung tissue also showed no obvious differences. nih.gov These findings suggest that while this compound is a potent cytotoxin produced during infection, it may not be an essential virulence factor in this specific disease model. nih.gov
Contribution to Fungal Defensive Strategies in Natural Environments
In the competitive microbial world, the production of toxins like this compound is a crucial defensive strategy. researchgate.netresearchgate.net By producing and localizing this cytotoxin, fungi can protect themselves from a range of environmental threats, most notably predation by insects. nih.govresearchgate.net The timing of this compound production is highly strategic, increasing significantly during the process of conidiation (spore formation). researchgate.net Immunofluorescent studies have shown that this compound becomes concentrated in the conidiophores and phialides, the very structures responsible for producing and bearing spores. researchgate.net This ensures that the fungus's reproductive apparatus is well-defended.
This chemical defense is not limited to warding off macroscopic threats. Secreted ribonucleases, the class of proteins to which this compound belongs, are thought to be involved in self-defense and managing interactions with other microorganisms in the fungus's ecological niche. researchgate.net The ability to produce such a potent inhibitor of a universally conserved cellular process like protein synthesis provides a clear selective advantage, contributing to the fungus's resilience and survival in complex natural environments. nih.govdartmouth.edu
Induction of Apoptosis at the Cellular Level
This compound's cytotoxicity is ultimately expressed through the induction of programmed cell death, or apoptosis, in target eukaryotic cells. This process is a direct consequence of its primary molecular action.
This compound is a highly specific and potent inhibitor of protein synthesis. nih.govnih.gov It belongs to a family of fungal endoribonucleases that function as ribosome-inactivating proteins (RIPs). nih.govresearchgate.net Its mechanism of action is the catalytic cleavage of a single phosphodiester bond within a highly conserved region of the large ribosomal RNA (rRNA) molecule, specifically the 28S rRNA in eukaryotes. nih.govnih.gov This cleavage occurs at a specific site known as the sarcin-ricin loop (SRL), a critical region for the binding of elongation factors during protein synthesis. nih.gov
The cleavage of the SRL by this compound catalytically inactivates the ribosome, bringing protein synthesis to a halt. nih.govnih.gov Studies have shown that a very low concentration of this compound (6 nM) can inhibit protein synthesis by as much as 80%. nih.gov This irreversible shutdown of the cell's protein-making machinery is the initial trigger that leads to the activation of cell death pathways. nih.govlibretexts.org
Table 2: Molecular Action of this compound
| Feature | Description | Reference |
|---|---|---|
| Protein Class | Ribosome-Inactivating Protein (RIP), Ribotoxin | nih.govnih.gov |
| Molecular Target | Sarcin-Ricin Loop (SRL) on the 28S rRNA of eukaryotic ribosomes | nih.govnih.gov |
| Enzymatic Action | Specific cleavage of a single phosphodiester bond | nih.gov |
| Cellular Consequence | Catalytic inactivation of the ribosome, inhibition of translation | nih.govnih.gov |
The cessation of protein synthesis is a severe cellular stress signal that initiates apoptosis. nih.govresearchgate.net While this compound itself does not directly participate in the downstream apoptotic cascade, its action is the primary inducer. The induced cell death follows established molecular pathways. There are two main pathways for apoptosis: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. nih.govyoutube.com
The cellular stress caused by ribosome inactivation can trigger the intrinsic pathway. nih.govyoutube.com This pathway involves the mitochondria, which release key pro-apoptotic proteins like cytochrome c into the cytoplasm. youtube.com This release is regulated by the Bcl-2 family of proteins. youtube.com In the cytoplasm, cytochrome c forms a complex with other proteins to create the "apoptosome," which in turn activates a cascade of enzymes called caspases. youtube.com These caspases, particularly initiator caspase-9 and executioner caspase-3, are the proteases that dismantle the cell by degrading cellular proteins and DNA, leading to the characteristic morphological changes of apoptosis. youtube.comyoutube.com The inhibition of protein synthesis can be sensed as a form of cellular damage, tipping the balance of Bcl-2 family proteins towards apoptosis and initiating this cascade. nih.gov
Research Methodologies and Analytical Techniques
In Vitro Translation Assays (e.g., Rabbit Reticulocyte Lysate System)
The primary biological function of restrictocin is the potent inhibition of protein synthesis. To quantify this activity, researchers widely employ in vitro translation assays, with the rabbit reticulocyte lysate (RRL) system being a prominent example. thermofisher.com
RRL is a cell-free extract derived from rabbit reticulocytes, which are cells highly specialized for hemoglobin synthesis. thermofisher.com These lysates contain all the essential macromolecular components—such as ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors—required for translating messenger RNA (mRNA) into protein. thermofisher.compromega.com For experimental purposes, the lysate is typically treated with a micrococcal nuclease to degrade endogenous globin mRNA, which minimizes background translation and allows for the specific analysis of exogenously added mRNA templates. promega.compromegaconnections.com
In the context of this compound research, the assay involves adding the purified toxin to the RRL system. The inhibitory effect of this compound is then measured by quantifying the amount of newly synthesized protein, often using radiolabeled amino acids or non-radioactive detection methods. nih.gov The functional activity of both native and recombinant forms of this compound, as well as chimeric fusion proteins containing this compound, has been confirmed using this system. nih.govnih.govnih.gov Studies have demonstrated that mutant versions of this compound, such as one with an alanine (B10760859) substitution at histidine 49 (H49A), show significantly reduced ability to inhibit protein synthesis in these cell-free systems, highlighting the utility of this assay in structure-function analyses. nih.gov
| Component | Function in the Assay | Reference |
| Rabbit Reticulocyte Lysate | Provides the complete translational machinery (ribosomes, factors, etc.). | thermofisher.com |
| Micrococcal Nuclease | Degrades endogenous mRNA to reduce background signal. | promega.compromegaconnections.com |
| Exogenous mRNA | Serves as the template for the protein synthesis being measured. | thermofisher.com |
| Labeled Amino Acids | Incorporated into new proteins, allowing for quantification of synthesis. | nih.gov |
| This compound (or variant) | The inhibitor whose activity is being assayed. | nih.govnih.gov |
Ribonucleolytic Activity Assays (e.g., α-Fragment Release Detection)
The molecular action of this compound is its specific endoribonucleolytic activity against the SRL on the large ribosomal RNA. nih.gov Assays to directly measure this enzymatic activity are crucial. A hallmark of this cleavage is the release of a specific, small RNA fragment from the 3' end of the large rRNA, commonly referred to as the α-fragment or α-sarcin fragment. ethz.ch
The detection of this α-fragment serves as a direct and unambiguous indicator of this compound's specific ribonucleolytic activity. The typical methodology involves the following steps:
Incubation: Purified ribosomes or total RNA is incubated with this compound.
RNA Extraction: The RNA is extracted from the reaction mixture.
Gel Electrophoresis: The extracted RNA is separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) containing urea. This denaturing agent ensures that RNA secondary structures are disrupted, and separation is based purely on chain length. ethz.ch
Detection: The separated RNA fragments are transferred to a membrane (Northern blotting) and hybridized with a labeled nucleic acid probe specific to the 3' end of the large rRNA. This allows for the specific visualization of the released α-fragment. ethz.ch
This assay is highly specific and can differentiate the targeted activity of wild-type this compound from the altered, less specific degradation caused by certain mutants. nih.gov
Spectroscopic and Biophysical Characterization
Understanding the three-dimensional structure and physical stability of this compound is fundamental to interpreting its function. A variety of spectroscopic and biophysical techniques are applied to characterize the purified protein. intertek.com
Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary structure (e.g., α-helix, β-sheet content) of this compound in solution. The structural integrity of recombinant this compound compared to its native form has been confirmed using CD spectroscopy. nih.gov
Fluorescence and UV-Visible Spectroscopy: These methods can be used to study the protein's tertiary structure and its interactions with other molecules. nih.gov Changes in the intrinsic fluorescence of tryptophan residues, for example, can provide information about conformational changes or ligand binding.
Differential Scanning Calorimetry (DSC): DSC measures the heat changes that occur as a protein is heated, allowing for the determination of its thermal stability and melting temperature (Tm). This provides insights into how mutations or buffer conditions affect the protein's structural stability. intertek.com
Dynamic Light Scattering (DLS): DLS is a technique used to assess the size distribution of particles in a solution. It is particularly valuable for detecting the presence of protein aggregates, which is a critical quality attribute for any purified protein preparation. intertek.com
These biophysical methods collectively provide a detailed picture of this compound's structural properties, ensuring that recombinant proteins are correctly folded and allowing for the investigation of how structural changes impact biological activity. nih.gov
Biochemical Purification and Characterization Techniques
The production of pure, active this compound is a prerequisite for detailed biochemical and structural studies. Recombinant expression, typically in Escherichia coli, is the most common source of the protein. nih.gov
Chromatography Methods
Following expression and cell lysis, this compound is purified from the complex mixture of host cell proteins using a series of chromatographic steps. avantorsciences.com The choice of method exploits the unique physicochemical properties of the protein. libretexts.org
Affinity Chromatography (AC): This is a highly specific method where a ligand that binds uniquely to the protein (or a tag fused to it, like a His-tag) is immobilized on a resin. It is often the most effective single purification step. avantorsciences.comyoutube.com
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge. Since this compound is a basic protein, it can be purified using a cation-exchange resin. nih.govavantorsciences.com
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. It is often used as a final "polishing" step to remove any remaining contaminants or protein aggregates. libretexts.orgyoutube.com
Hydrophobic Interaction Chromatography (HIC): This method separates proteins based on their surface hydrophobicity. youtube.com
Typically, a multi-step purification protocol involving several of these techniques is required to achieve homogeneity. nih.govnih.gov
SDS-PAGE and Western Blot Analysis
Throughout the purification process, the presence and purity of this compound are monitored by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). avantorsciences.com
SDS-PAGE: This technique separates proteins primarily based on their molecular weight. youtube.com Samples from each purification step are loaded onto a gel, allowing researchers to track the enrichment of the target protein and the removal of contaminants. researchgate.net
Western Blot (Immunoblotting): To confirm the identity of the protein band on the gel, a Western blot is performed. After separation by SDS-PAGE, the proteins are transferred to a membrane support. The membrane is then probed with a primary antibody that specifically recognizes this compound, followed by a labeled secondary antibody for detection. nih.gov This provides a highly specific confirmation of the protein's identity. researchgate.net
Kinetic Analysis Methodologies for Enzyme-Substrate Interactions
To understand the efficiency and specificity of this compound's enzymatic activity, detailed kinetic analyses are performed. These studies measure the rates of the reaction under various conditions. longdom.org For this compound, the interaction with its RNA substrate (the SRL) can be described by a multi-step kinetic model. nih.gov
The general reaction is: E + S ⇌ E:S → E + P
Where E is the enzyme (this compound), S is the substrate (SRL), E:S is the enzyme-substrate complex, and P are the products.
Key kinetic parameters are determined to describe this interaction:
K₁/₂ (or Km): The Michaelis constant, which represents the substrate concentration at which the reaction rate is half of the maximum. It is a measure of the initial binding affinity between the enzyme and substrate. nih.gov
k₂ (or kcat): The turnover number or catalytic rate constant, which represents the number of substrate molecules converted to product per enzyme molecule per unit of time once the E:S complex is formed. nih.gov
Kinetic studies on this compound have revealed that its remarkable specificity is not necessarily derived from the initial binding step (K₁/₂) but from the catalytic step (k₂). This concept is known as "kinetic proofreading." nih.gov By creating mutants of this compound (e.g., at residues Y47 and H49) and measuring the kinetic parameters with various RNA substrates (the full SRL, partial motifs, or non-specific RNA), researchers can pinpoint which amino acid residues are critical for specific substrate recognition and catalysis. nih.govnih.gov These experiments demonstrate that residues like Histidine 49 are crucial for stabilizing the transition state during cleavage of the specific SRL target, but not for non-specific substrates. nih.gov
| Kinetic Parameter | Description | Significance for this compound | Reference |
| K₁/₂ (Km) | Substrate concentration at half-maximal velocity; reflects binding affinity. | Monitors the initial, non-specific binding of this compound to RNA. | nih.gov |
| k₂ (kcat) | Catalytic rate constant; represents the rate of cleavage after binding. | The key determinant of this compound's specificity for the SRL substrate. | nih.gov |
| k₂/K₁/₂ | Specificity constant; measures overall catalytic efficiency. | Reflects the enzyme's preference for a specific substrate. | longdom.org |
Computational Modeling and Simulation
Computational modeling and simulation are powerful tools for investigating the molecular mechanisms of this compound at an atomic level. These techniques provide insights into the dynamic interactions and electrostatic forces that govern its function, which are often difficult to capture through experimental methods alone.
Poisson-Boltzmann Equation Applications
The Poisson-Boltzmann equation (PBE) is a fundamental computational tool used in structural biology to model the electrostatic potential around biomolecules in an ionic solution. wikipedia.orgresearchgate.net This approach is particularly relevant for understanding the interaction between this compound and its ribosomal RNA target. The PBE calculates the electrostatic distribution by treating the solvent as a continuum and the ions as a charge distribution, which is essential for modeling interactions with highly charged molecules like RNA. wikipedia.orglibretexts.org
In the context of this compound, the PBE can be used to:
Calculate Electrostatic Free Energy: Determine the electrostatic component of the binding energy between the basic this compound protein and the negatively charged phosphate (B84403) backbone of the rRNA. libretexts.org
Model Molecular Recognition: Analyze how the electrostatic field generated by this compound guides it to the specific sarcin/ricin loop on the ribosome. The equation helps in understanding the long-range electrostatic steering that precedes the formation of the specific, transient complex. researchgate.net
Assess Mutational Effects: Predict how mutations of charged or polar residues on the this compound surface would alter its interaction with rRNA, providing a theoretical basis for experimental mutagenesis studies.
The application of PBE is computationally demanding, especially for large systems like the ribosome. researchgate.netucsd.edu However, it provides invaluable insights into the electrostatic forces that are critical for this compound's ability to locate and bind its specific RNA target within the complex cellular environment. researchgate.net
Molecular Biology Techniques
The study of this compound, from its gene to its function, relies heavily on a suite of molecular biology techniques. These methods have enabled the isolation, manipulation, and expression of the this compound gene, providing the foundation for detailed biochemical and structural analyses.
Polymerase Chain Reaction (PCR)
Polymerase Chain Reaction (PCR) is an indispensable technique used to amplify specific segments of DNA exponentially. nih.govyoutube.com In this compound research, PCR is primarily used to isolate the this compound gene (res) from the genomic DNA of its source organism, Aspergillus restrictus.
The process involves using short, synthetic DNA strands called primers that are complementary to the sequences flanking the res gene. Through repeated cycles of heating and cooling in the presence of a thermostable DNA polymerase (like Taq polymerase), the targeted gene fragment is amplified millions of times. youtube.comyoutube.com This amplified DNA can then be used for subsequent applications. patsnap.com For instance, restriction endonuclease analysis of a PCR-amplified DNA fragment can be used to differentiate between various species and strains by analyzing the patterns of DNA fragments produced. nih.gov
Table 1: Illustrative PCR Parameters for Amplifying the this compound Gene
| Parameter | Condition | Purpose |
| Initial Denaturation | 95°C for 5 minutes | Separates the double-stranded genomic DNA. |
| Denaturation | 95°C for 30 seconds | Separates DNA strands in each cycle. youtube.com |
| Annealing | 55-65°C for 30 seconds | Allows primers to bind to the template DNA. youtube.com |
| Extension | 72°C for 1 minute | Taq polymerase synthesizes new DNA strands. |
| Number of Cycles | 30-35 cycles | Exponentially amplifies the target gene. youtube.com |
| Final Extension | 72°C for 10 minutes | Ensures all amplified fragments are fully extended. |
This table represents typical parameters; optimal conditions may vary based on primer design and polymerase used.
DNA Cloning and Sequencing
DNA cloning is the process of creating multiple identical copies of a specific DNA fragment, such as the this compound gene. nih.gov Research into this compound has involved cloning the complementary DNA (cDNA) of the res gene to study its expression and regulation. nih.gov
The typical workflow for cloning the this compound gene involves several key steps:
Isolation of the Gene: The res gene is amplified using PCR. patsnap.com
Digestion: Both the amplified gene and a cloning vector (often a bacterial plasmid) are cut with the same restriction enzymes. khanacademy.orgyoutube.com This creates compatible "sticky ends." youtube.com
Ligation: The enzyme DNA ligase is used to join the this compound gene fragment into the plasmid, creating a recombinant DNA molecule. patsnap.comyoutube.com
Transformation: The recombinant plasmid is introduced into a host organism, typically E. coli bacteria. youtube.com
Selection: Bacteria that have successfully taken up the plasmid are identified, often using an antibiotic resistance gene included in the plasmid. khanacademy.org
Once cloned, the DNA sequence of the res gene can be determined. Sequencing provides the exact order of nucleotides, which confirms the gene's identity and allows for the deduction of the amino acid sequence of the this compound protein. nih.gov This information is fundamental for further studies, including site-directed mutagenesis to investigate the function of specific amino acids. nih.gov
Gene Transformation
Gene transformation is the process of introducing foreign DNA into a host cell, causing the cell to express the gene and produce the corresponding protein. youtube.com This technique has been crucial for producing recombinant this compound and its mutants for research purposes. nih.gov
Following the creation of a recombinant plasmid containing the this compound gene, the plasmid is introduced into host cells, such as E. coli. youtube.comnih.gov A process involving heat shock or electroporation is often used to make the bacterial cell membrane temporarily permeable to the plasmid DNA. youtube.com Once inside the host, the plasmid replicates, and the cell's machinery transcribes the res gene into messenger RNA (mRNA) and translates it into the this compound protein. youtube.com
Immunological Detection and Localization Techniques
Immunological methods are pivotal in identifying and pinpointing the location of specific proteins within cells and tissues. These techniques rely on the highly specific binding affinity between an antibody and its corresponding antigen. For the study of this compound, such methods have been instrumental in elucidating its cellular distribution.
Immunofluorescent Laser Microscopy
Immunofluorescent laser microscopy, particularly confocal laser scanning microscopy (CLSM), is a powerful technique that utilizes fluorescently labeled antibodies to visualize the location of specific target antigens, such as this compound, within a sample. wikipedia.orgnih.gov This method offers high-resolution imaging and the ability to create three-dimensional reconstructions from optical sections, effectively eliminating out-of-focus light to produce sharp, detailed images. wikipedia.orgnih.gov
In the context of this compound research, immunofluorescent laser microscopy has been employed to investigate the production and localization of this cytotoxin in its source organism, Aspergillus restrictus. researchgate.netscispace.com Studies have utilized this technique to understand the relationship between fungal differentiation and this compound production. researchgate.netscispace.com
Research has shown that this compound is primarily associated with the cell mass of Aspergillus restrictus when grown on a solid agar (B569324) medium, in contrast to liquid cultures where the toxin is predominantly found in the medium. scispace.com The application of immunofluorescent laser microscopy has provided definitive evidence for the specific cellular localization of this compound. scispace.com
Key findings from immunofluorescent laser microscopy studies on this compound in Aspergillus restrictus have revealed its dynamic localization throughout the fungal life cycle. researchgate.netscispace.com Initially, this compound is found in localized concentrations within the hyphae, which may correspond to secretory vesicles. researchgate.netscispace.com As the fungus differentiates and begins the process of conidiation, this compound becomes specifically localized to the conidiophores and phialides. researchgate.netscispace.com The levels of this compound have been observed to increase up to the point of conidiation, after which they decline sharply. researchgate.netscispace.com Notably, the toxin is not detected in the surrounding agar medium, suggesting a tightly controlled localization process. researchgate.netscispace.com
The table below summarizes the key findings from immunofluorescent laser microscopy studies on this compound localization in Aspergillus restrictus.
| Fungal Structure | Observed this compound Localization | Growth Stage |
| Hyphae | Localized concentrations, potentially in secretory vesicles | Prior to conidiation |
| Conidiophores | Localized | During conidiation |
| Phialides | Localized | During conidiation |
| Conidia | Not found on the surface | Post-conidiation |
| Agar Medium | Not detected | Throughout all stages |
The methodological approach for the immunofluorescent detection of this compound in Aspergillus restrictus involved several critical steps. The fungal cell material was fixed to preserve cellular structures. Different fixatives, such as ethanol (B145695) and Carnoy's solution, were used at various time points corresponding to different growth stages (e.g., 16, 26, 28, and 36 hours of incubation). researchgate.net Following fixation, the samples were treated with specific antibodies raised against this compound. A secondary antibody, conjugated with a fluorescent dye, was then used to bind to the primary antibody, allowing for visualization under a laser microscope. Control experiments, using normal rabbit serum instead of the primary anti-restrictocin antibody, were performed to ensure the specificity of the fluorescent signal. researchgate.net
The table below outlines the general methodology used in these immunofluorescence studies.
| Step | Description | Purpose |
| Sample Preparation | Culturing of Aspergillus restrictus on agar medium. | To obtain fungal material at various developmental stages. |
| Fixation | Treatment of cell material with fixatives like ethanol or Carnoy's solution at different time intervals. | To preserve cellular morphology and antigenicity. |
| Primary Antibody Incubation | Application of rabbit anti-restrictocin antibodies. | To specifically target and bind to this compound molecules. |
| Secondary Antibody Incubation | Application of a fluorescently labeled anti-rabbit antibody. | To attach a fluorescent marker to the primary antibody for detection. |
| Microscopy | Visualization of the sample using an immunofluorescent laser microscope. | To observe the location and distribution of the fluorescent signal, and thus this compound. |
| Control | Incubation with normal rabbit serum instead of the primary antibody. | To verify that the observed fluorescence is due to specific antibody binding and not non-specific interactions. |
Future Directions and Research Potentials
Advanced Elucidation of Ribosomal Recognition Mechanisms
The remarkable specificity of restrictocin for the SRL, a critical component for the binding of elongation factors to the ribosome, is a key area for future investigation. oup.com While significant progress has been made, a more profound understanding of the recognition process at a molecular level is required.
Research has identified that this compound's interaction with the SRL is a multi-step process involving recognition of both the bulged-G motif and the GAGA tetraloop. nih.govnih.govacs.org The toxin achieves a specificity of approximately 1000-fold by engaging with both these structural elements. nih.govnih.gov Future studies could focus on the dynamics of this interaction, exploring the conformational changes in both the protein and the RNA as the complex forms. High-resolution structural techniques, such as cryo-electron microscopy (cryo-EM), could provide snapshots of the entire process, from initial binding to cleavage.
A kinetic proofreading mechanism has been proposed, where active site residues make a greater catalytic contribution to SRL cleavage compared to other substrates. nih.govacs.org Further kinetic and mutational analyses are needed to fully dissect this mechanism. For instance, while key amino acids in the active site have been identified, the precise contribution of each to the stabilization of the transition state is not fully understood. nih.gov Studies have shown that mutating Histidine 49 to Alanine (B10760859) results in a near-complete loss of specificity, causing the enzyme to degrade RNA more generally. nih.govnih.gov Conversely, residues like Glutamic acid 95 and Histidine 136 are thought to be directly involved in the catalytic cleavage. nih.gov
Crystal structures have revealed that this compound binding induces a "base flipping" mechanism, where the target nucleotide is placed into the active site. nih.gov Advanced molecular dynamics simulations could be employed to model this process in greater detail, elucidating the energy landscapes and transition states involved in both RNA unfolding and cleavage.
| Key Residue | Proposed Function in Ribosomal Recognition/Catalysis |
| Tyrosine 47 (Tyr47) | Provides structural stability to the active site; contributes to catalysis. nih.govnih.gov |
| Histidine 49 (His49) | Critical for substrate specificity and recognition of the target sequence. nih.govnih.govnih.gov |
| Glutamic acid 95 (Glu95) | Directly involved in the catalytic step of RNA cleavage. nih.gov |
| Arginine 120 (Arg120) | Involved in stabilizing the enzyme-substrate complex. nih.gov |
| Histidine 136 (His136) | Directly involved in the catalytic step of RNA cleavage. nih.gov |
| Lysine (B10760008) 110, 111, 113 (K110, K111, K113) | Recognize the bulged-G motif of the sarcin-ricin loop. nih.govacs.org |
Deeper Understanding of this compound's Role in Fungal Biology and Ecology
The precise biological function of this compound for its producer, Aspergillus restrictus, remains an open question. nih.gov This xerophilic fungus, often found in house dust and on dried food products, produces and secretes this compound, a potent protein synthesis inhibitor. bustmold.comwikipedia.org
Studies have shown a strong correlation between this compound production and the morphological differentiation of the fungus, specifically the formation of conidiophores and conidia (asexual spores). nih.govbustmold.com The messenger RNA for this compound is detected at the same time as these structures appear, suggesting the toxin is either involved in the process of conidiation or is co-regulated with it. nih.gov Future research using gene knockout and overexpression strains of A. restrictus could clarify this relationship. For example, does the absence of this compound affect the efficiency or timing of spore formation?
Another avenue of research is its potential role in ecological competition. As A. restrictus often colonizes environments with other microorganisms, this compound could serve as an antagonistic agent, inhibiting the growth of competing fungi or other eukaryotes by shutting down their protein synthesis machinery. mdpi.com Investigating the effect of purified this compound on other fungal species commonly found in the same ecological niches could provide evidence for this defensive or offensive role.
The fungus itself must possess a resistance mechanism to avoid self-intoxication. The presence of an intron at the beginning of the this compound gene sequence might be a strategy to attenuate the toxin's activity against its own ribosomes during synthesis and secretion. mdpi.com Elucidating the self-immunity mechanism in A. restrictus is a key area for future study and could involve unique ribosomal structures or dedicated inhibitor proteins that are yet to be discovered.
| Ecological & Biological Aspects of this compound |
| Producing Organism |
| Growth Conditions |
| Timing of Production |
| Proposed Biological Role |
| Secretion |
Development as a Molecular Tool for Ribosome Structure and Function Studies
This compound's precise and singular cleavage site makes it an exceptional tool for studying the structure and function of the ribosome, one of the most complex molecular machines in the cell. cam.ac.uk The sarcin-ricin loop is a functionally critical region, and this compound provides a surgical method to dissect its role. oup.com
By specifically inactivating the SRL, researchers can study the precise consequences for different stages of the translation cycle, such as initiation, elongation, and termination. oup.com For example, studies using this compound's homolog, α-sarcin, have shown that cleavage of the SRL differentially affects the binding of elongation factors EF-G and EF-Tu. oup.com Future experiments could use this compound in ribosome footprinting experiments to map the positions of ribosomes on mRNA with high precision, revealing how SRL inactivation affects translational control of specific genes.
This compound can also be used as a probe in structural biology. Co-crystallization of this compound with SRL RNA analogs has provided invaluable, high-resolution insights into the principles of protein-RNA recognition. nih.govrcsb.org These studies have visualized how a protein endonuclease recognizes a folded RNA substrate, a model that can be applied to other RNA-modifying enzymes. nih.govnih.gov As imaging techniques like cryo-EM continue to advance, using this compound to "trap" ribosomes in specific conformational states related to elongation factor binding could yield even more detailed structural information. mdpi.com
Furthermore, modified or mutant versions of this compound could be developed as even more refined molecular probes. For example, a catalytically inactive mutant that still binds the SRL with high affinity could be used to specifically label and visualize the SRL in intact ribosomes or even within cells, helping to understand the spatial and temporal dynamics of ribosomes.
Exploration of Novel Bioengineering Applications
Beyond its use as a research tool, the unique properties of this compound open doors to several novel bioengineering applications, excluding any therapeutic or clinical uses.
One of the most promising areas is its potential development as a bio-insecticide. mdpi.com Several studies have highlighted the insecticidal properties of ribotoxins. mdpi.com Because the SRL is universally conserved, this compound is toxic to a broad range of eukaryotes, including insect pests. Bioengineering efforts could focus on formulating this compound for targeted delivery to agricultural pests, offering a potentially biodegradable and highly effective alternative to chemical pesticides. Research could also explore engineering the toxin for enhanced stability in environmental conditions.
The construction of immunotoxins, which involves linking a toxin to an antibody, has been explored with recombinant this compound. nih.gov While the ultimate goal of such constructs is often therapeutic, the bioengineering principles themselves are noteworthy. The ability to produce recombinant this compound in E. coli and chemically couple it to other proteins demonstrates its utility as a modular cytotoxic domain. nih.gov This could be adapted for non-clinical applications, such as a selection agent in complex cell cultures or for the targeted elimination of contaminant eukaryotic cells in industrial fermentations.
Finally, the regulatory elements of the this compound gene itself could be harnessed. The discovery of an intron that may help regulate the toxin's production offers a potential model for controlling the expression of other toxic proteins in bioengineering systems. mdpi.com This natural "off-switch" could be incorporated into synthetic biology circuits to create tightly controlled expression systems, where a desired toxic protein is only produced under specific, inducible conditions.
Q & A
Q. What protocols enhance the reproducibility of this compound’s pharmacological data across labs?
- Methodological Answer : Standardize SOPs for:
- Cell Culture : Passage number, media composition, mycoplasma testing.
- Dosing : Vehicle control (e.g., DMSO concentration ≤0.1%).
- Data Reporting : Adhere to MIAME (microarray) or MIAPE (proteomics) guidelines.
Cross-validate findings with orthogonal assays (e.g., Western blot alongside ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
